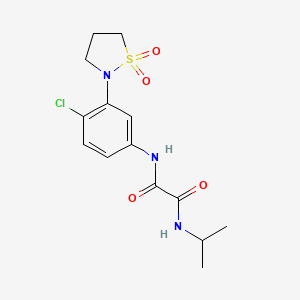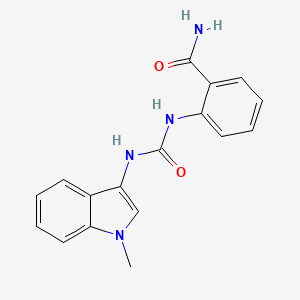![molecular formula C20H24N2O3 B2994942 3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol CAS No. 1018146-25-2](/img/structure/B2994942.png)
3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups, including a benzimidazole ring, a methoxy group, and a propan-2-ol group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole ring might participate in aromatic substitution reactions, while the propan-2-ol group could be involved in reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in the synthesis of novel chemical structures, demonstrating its versatility as a precursor or intermediate in chemical reactions. For instance, studies have shown its application in the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones, highlighting its role in creating compounds with potentially unique physical or chemical properties (Hogale, Shirke, & Kharade, 1995). Additionally, it has been used in the synthesis of heterocyclic systems and derivatives, showcasing its adaptability in the formation of diverse molecular structures (Roman, 2013).
Application in Material Science
In material science, the compound has shown potential in the development of lanthanide metal-organic frameworks. These frameworks have applications in luminescence sensing, indicating the compound's utility in creating materials with specific optical properties, particularly for sensing applications (Shi, Zhong, Guo, & Li, 2015).
Biological Activity and Pharmacological Potential
While excluding direct applications related to drug use and dosage, it's important to note the relevance of this compound and its derivatives in the exploration of biological activity. For example, derivatives have been studied for their antioxidant properties, offering insights into their potential therapeutic applications without focusing on specific drug formulations (Kerimov, Ayhan-Kılcıgil, Özdamar, Can-Eke, Çoban, Özbey, & Kazak, 2012).
Environmental and Catalytic Applications
The compound's derivatives have also been investigated for their role in environmental science and catalysis. For instance, studies on Schiff base derivatives have explored their structural and spectroscopic properties, which could inform their use in catalytic processes or as environmentally sensitive materials (Khalid, Ullah, Choudhary, Tahir, Murtaza, Hussain, Ali, & Ahmed, 2018).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-19(15(2)10-14)25-12-16(23)11-22-18-7-5-4-6-17(18)21-20(22)13-24-3/h4-10,16,23H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPESASZDYTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

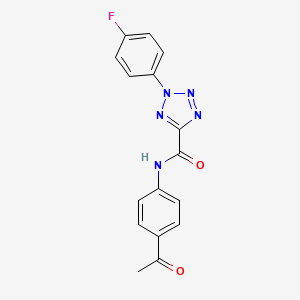

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)

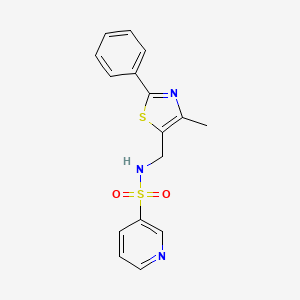

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)
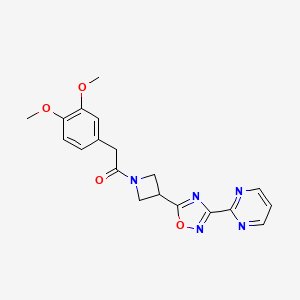
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
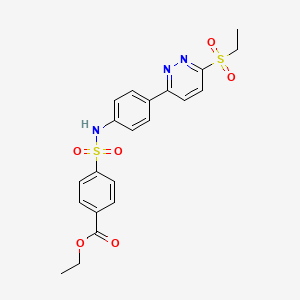
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)
